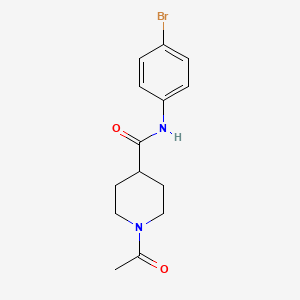

![molecular formula C17H20N4O2 B5307217 8-[4-(4H-1,2,4-triazol-4-yl)benzoyl]-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5307217.png)

8-[4-(4H-1,2,4-triazol-4-yl)benzoyl]-1-oxa-8-azaspiro[4.5]decane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

8-[4-(4H-1,2,4-triazol-4-yl)benzoyl]-1-oxa-8-azaspiro[4.5]decane, also known as TAK-242, is a small molecule inhibitor that selectively targets Toll-like receptor 4 (TLR4) signaling. TLR4 is a key receptor in the innate immune system, playing a critical role in the recognition of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). TLR4 activation leads to the production of pro-inflammatory cytokines, chemokines, and other immune mediators, making it an attractive target for the treatment of inflammatory diseases.

Mecanismo De Acción

8-[4-(4H-1,2,4-triazol-4-yl)benzoyl]-1-oxa-8-azaspiro[4.5]decane selectively targets the intracellular domain of TLR4, preventing the recruitment of adaptor proteins and downstream signaling molecules. This leads to the inhibition of pro-inflammatory cytokine production and the attenuation of the inflammatory response.

Biochemical and Physiological Effects:

This compound has been shown to have anti-inflammatory effects in various preclinical models, including sepsis, acute lung injury, and rheumatoid arthritis. This compound has also been shown to have a protective effect on various organs, such as the liver and kidneys, in animal models of sepsis.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of 8-[4-(4H-1,2,4-triazol-4-yl)benzoyl]-1-oxa-8-azaspiro[4.5]decane is its specificity for TLR4 signaling, which allows for selective inhibition of the inflammatory response. However, one limitation is the potential for off-target effects, as TLR4 is also involved in the recognition of endogenous ligands. Additionally, the pharmacokinetics of this compound may be variable, depending on the route of administration and the formulation used.

Direcciones Futuras

Future research on 8-[4-(4H-1,2,4-triazol-4-yl)benzoyl]-1-oxa-8-azaspiro[4.5]decane could focus on the development of more potent and selective inhibitors of TLR4 signaling, as well as the exploration of its potential as a therapeutic agent in various inflammatory diseases. Additionally, the use of this compound in combination with other anti-inflammatory agents could be investigated, to determine if synergistic effects can be achieved. Finally, the pharmacokinetics and safety of this compound in human subjects should be further evaluated, to determine its potential for clinical use.

Métodos De Síntesis

The synthesis of 8-[4-(4H-1,2,4-triazol-4-yl)benzoyl]-1-oxa-8-azaspiro[4.5]decane involves several steps, starting with the reaction of 4-(4H-1,2,4-triazol-4-yl)benzoic acid with 1,2-diaminocyclohexane to form the corresponding amide. This is followed by a cyclization reaction to form the spirocyclic scaffold, and subsequent functionalization of the benzoyl group to introduce the oxadiazole ring. The final product is obtained after several purification steps.

Aplicaciones Científicas De Investigación

8-[4-(4H-1,2,4-triazol-4-yl)benzoyl]-1-oxa-8-azaspiro[4.5]decane has been extensively studied in preclinical models of various inflammatory diseases, including sepsis, acute lung injury, and rheumatoid arthritis. In these studies, this compound has been shown to inhibit TLR4 signaling and reduce the production of pro-inflammatory cytokines and chemokines. This compound has also been shown to have a protective effect on various organs, such as the liver and kidneys, in animal models of sepsis.

Propiedades

IUPAC Name |

1-oxa-8-azaspiro[4.5]decan-8-yl-[4-(1,2,4-triazol-4-yl)phenyl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O2/c22-16(20-9-7-17(8-10-20)6-1-11-23-17)14-2-4-15(5-3-14)21-12-18-19-13-21/h2-5,12-13H,1,6-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGYFTCYGBUOOJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCN(CC2)C(=O)C3=CC=C(C=C3)N4C=NN=C4)OC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

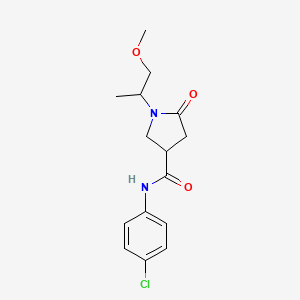

![1-[(3-isopropyl-5-isoxazolyl)carbonyl]-N-(4-pyridinylmethyl)-2-piperazinecarboxamide](/img/structure/B5307145.png)

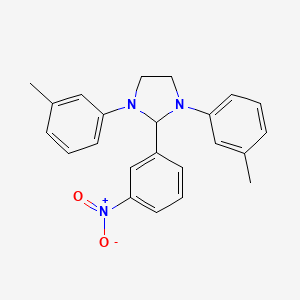

![2-[2-(1-adamantyl)-2-oxoethyl]-3-amino-4-formylcyclopent-3-ene-1,1,2-tricarbonitrile](/img/structure/B5307151.png)

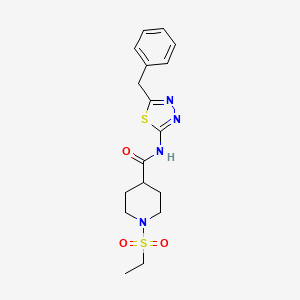

![5-{[5-(4-chlorophenyl)-2-furyl]methylene}-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5307158.png)

![2-[(4-allyl-5-{[(1-naphthylmethyl)thio]methyl}-4H-1,2,4-triazol-3-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B5307167.png)

![5-[(cyclohexylamino)sulfonyl]-2-methoxybenzamide](/img/structure/B5307184.png)

![3-[2-(2,7-diazaspiro[4.5]dec-7-yl)-2-oxoethyl]phenol](/img/structure/B5307194.png)

![4-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B5307196.png)

![1-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-3-(hydroxymethyl)-3-piperidinol](/img/structure/B5307203.png)

![4-methyl-N-{1-[4-(1-piperidinyl)phenyl]ethyl}benzenesulfonamide](/img/structure/B5307225.png)

![N-(2-ethoxyphenyl)-4-{6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}-1-piperazinecarboxamide](/img/structure/B5307228.png)